molecular formula C23H34N5O14P B127438 5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate CAS No. 1432630-26-6

5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate

カタログ番号 B127438
CAS番号: 1432630-26-6
分子量: 635.5 g/mol
InChIキー: VCMJCVGFSROFHV-KZHAMYRLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . The compound also contains phosphonic acid and butenedioate groups .

科学的研究の応用

HIV/AIDS Treatment

Tenofovir Disoproxil Fumarate (TDF): is a cornerstone in the treatment of HIV/AIDS. It is a nucleotide reverse transcriptase inhibitor (NRTI) that prevents the replication of HIV by incorporating itself into the viral DNA and terminating its elongation . TDF is often used in combination with other antiretroviral agents to form a highly effective antiretroviral therapy (ART) regimen. This combination therapy has transformed HIV from a fatal disease to a manageable chronic condition .

Chronic Hepatitis B Management

TDF is also approved for the treatment of chronic hepatitis B virus (HBV) infection. It works by inhibiting the replication of HBV DNA, thereby reducing the viral load and the risk of liver-related complications. Long-term use of TDF has been associated with a decrease in the incidence of cirrhosis and hepatocellular carcinoma in patients with chronic HBV .

Pre-Exposure Prophylaxis (PrEP)

In individuals at high risk of HIV infection, TDF can be used as part of a pre-exposure prophylaxis (PrEP) strategy. When taken consistently, TDF significantly reduces the risk of acquiring HIV. This prophylactic application is a critical component in the global strategy to reduce the spread of HIV .

Post-Exposure Prophylaxis (PEP)

Following potential exposure to HIV, such as a needlestick injury or unprotected sexual contact, TDF can be used as part of a post-exposure prophylaxis (PEP) regimen. PEP involves taking antiretroviral medicines within 72 hours of exposure to prevent seroconversion .

Reduction of Mother-to-Child Transmission

TDF is used in pregnant women with HIV to reduce the risk of mother-to-child transmission of the virus during childbirth. Its efficacy in decreasing viral load helps protect the newborn from acquiring HIV .

Research on New Formulations

Scientific research is ongoing to develop new formulations of TDF, such as tenofovir alafenamide (TAF), which have improved pharmacokinetics and reduced renal and bone toxicity. These advancements aim to enhance the safety profile and tolerability of tenofovir-based therapies .

Combination Therapies

TDF is a component of various fixed-dose combination (FDC) therapies, which combine multiple antiretroviral drugs into a single pill. These combinations, such as emtricitabine/tenofovir and efavirenz/emtricitabine/tenofovir, simplify treatment regimens and improve adherence .

Hepatocellular Carcinoma Research

Research is being conducted to understand the role of TDF in the prevention of hepatocellular carcinoma, especially in patients with chronic HBV. Studies are exploring how TDF therapy might delay or prevent the onset of this type of liver cancer .

特性

IUPAC Name

[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMJCVGFSROFHV-KZHAMYRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N5O14P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(((((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) diisopropyl bis(carbonate) fumarate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。